While many plants contain beta-copaene, its specific stereoisomer, (-)-beta-Copaene, is often not specified in broader studies. The following plants have been reported to contain beta-copaene [1].
| Plant Species | Common Name |
|---|---|
| Acorus calamus | Sweet Flag |
| Aloysia citriodora | Lemon Verbena |
| Aloysia gratissima | Whitebrush |
| Anacardium occidentale | Cashew |
| Angelica archangelica | Garden Angelica |
| Annona squamosa | Sugar Apple |
| Artemisia absinthium | Absinthe Wormwood |
| Artemisia annua | Sweet Wormwood |
| Artemisia vulgaris | Common Mugwort |
| Bidens pilosa | Black-jack |
Extracting beta-copaene from plants can be cost-intensive. Heterologous biosynthesis in engineered microorganisms presents a promising alternative for large-scale production [2].
| Production Aspect | Description |
|---|---|
| Source Organism | Coniophora puteana (a wood-rotting fungus) [2] |
| Enzyme | Sesquiterpene synthase (Copu2) [2] |
| Host System | Engineered E. coli [2] |
| Key Optimization | Co-expression of bottleneck enzymes (DXS, Idi) from the MEP pathway to enhance precursor supply [2] |
| Reported Titer | 215 mg/L of beta-copaene [2] |
| Product Selectivity | 62% for beta-copaene [2] |
For researchers, here are the core methodologies for identifying beta-copaene in plants and producing it in a microbial system.
This is a standard method for analyzing volatile compounds like beta-copaene [2].
This protocol outlines the process for microbial production of beta-copaene [2].
Copu2 from C. puteana) for expression in E. coli.The following diagram illustrates the biosynthetic pathway for beta-copaene in an engineered microbial host, showing the key enzymatic steps.
Microbial biosynthetic pathway for this compound.
The biosynthesis of β-copaene, a sesquiterpene (C15H24), follows the universal pathway for sesquiterpene formation. The key step is the cyclization of the linear 15-carbon precursor farnesyl diphosphate (FPP), which is derived from two fundamental metabolic pathways [1] [2] [3]:
IPP and DMAPP are condensed to form the sesquiterpene precursor FPP [2]. The conversion of FPP to β-copaene is catalyzed by the enzyme β-copaene synthase (EC 4.2.3.127), which is classified as a terpene synthase (TPS) [5]. This enzyme catalyzes the cyclization reaction: (2E,6E)-farnesyl diphosphate ⇌ β-copaene + diphosphate [5].
The following diagram illustrates the core pathway and the heterologous production setup in E. coli:
The biosynthetic pathway from central metabolites to β-copaene, highlighting key engineering targets in E. coli [6] [2].
Heterologous production in engineered microorganisms offers a sustainable alternative to extraction from natural plant sources. The table below summarizes key performance data from a study using a basidiomycete synthase expressed in E. coli [6]:
| Production Host | Source of β-Copaene Synthase | Key Engineering Strategy | Reported Titer | Product Selectivity |
|---|---|---|---|---|
| E. coli HMS174(DE3) | Coniophora puteana (Copu2) | Co-expression of MEP pathway bottleneck enzymes (DXS, Idi) | 215 mg/L | 62% |
This study demonstrated that the Copu2 enzyme from the basidiomycete Coniophora puteana shows high selectivity for β-copaene, making it an excellent candidate for efficient microbial production [6].
This protocol outlines the process for expressing a fungal β-copaene synthase and detecting its products [6].
This method is used in plant systems to elucidate and confirm biosynthetic pathways, as demonstrated in grapevine studies [4].
[5,5-²H₂]-1-deoxy-D-xylulose (d2-DOX) to track the MEP pathway.[6,6,6-²H₃]-(±)-mevalonolactone (d3-MVL) to track the MVA pathway.The experimental workflow for this labeling approach is summarized below:
Workflow for investigating sesquiterpene biosynthesis in plants using stable isotope labeling [4].
The table below summarizes the core structural and stereochemical information available for beta-Copaene.
| Property | Description |
|---|---|
| IUPAC Name | (1S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0²⁷]decane [1] |
| Molecular Formula | C₁₅H₂₄ [2] [3] [1] |
| Molecular Weight | 204.3511 g/mol [2] [3] [1] |
| Chemical Structure | Tricyclic sesquiterpene with an exocyclic methylene group [4]. |
| Isomerism | Double-bond isomer of α-Copaene [4]. |
| Stereochemistry | The molecule is chiral. The specific stereoisomer described has the absolute configuration (1S,6S,7S,8S) [1]. |
| CAS Registry Number | 18252-44-3 [3] |
| InChI Key | UPVZPMJSRSWJHQ-UWMJVVDFSA-N [3] |
The following methodology details an efficient microbial production system for beta-Copaene, identified as the most relevant experimental protocol from the search results [5].
The experimental protocol above is based on the following biosynthetic pathway, which illustrates the key steps from a basic carbon source to beta-Copaene in the engineered E. coli system.
Diagram of the heterologous biosynthesis pathway for beta-Copaene production in E. coli.
While direct data on beta-Copaene's therapeutic mechanisms is limited, the search results place it in a relevant research context:
| Property | Description |
|---|---|
| IUPAC Name | (1S,2S,6S,7S,8S)-1-methyl-3-methylene-8-(propan-2-yl)-tricyclo[4.4.0.0²,⁷]decane [1] |
| Chemical Formula | C₁₅H₂₄ [2] [3] [1] |
| Molecular Weight | 204.36 g/mol [2] [3] [1] |
| CAS Registry Number | 18252-44-3 [3] |
| Structure | Tricyclic sesquiterpene [2] |
The table below lists Kovats Retention Indices (RI) for β-Copaene from the NIST database, which are crucial for its identification [3].
| Column Type | Active Phase | Retention Index (RI) | Temperature Program |
|---|---|---|---|
| Capillary | DB-5 | 1428 | 40°C (2 min), 2°C/min to 210°C [3] |
| Capillary | HP-5MS | 1428 | 50°C to 250°C at 3°C/min [3] |
| Capillary | DB-1 | 1437 | 60°C (3 min), 3°C/min to 220°C [3] |
| Capillary | HP-5 | 1430 | 60°C to 260°C at 3°C/min [3] |
| Capillary | SPB-1 | 1418 | 50°C (3 min), 5°C/min to 250°C [3] |
| Packed | SE-30 | 1422.5 | Isothermal at 130°C [3] |
β-Copaene is found in various plants and often contributes to the biological activities of their essential oils.
For a typical analysis of β-Copaene in plant materials, researchers generally follow a standardized workflow. The diagram below outlines the key steps from sample preparation to identification.
Workflow for identifying β-Copaene in plant material, from extraction to database matching.
α-Copaene is a sesquiterpene hydrocarbon and a fundamental volatile component of copaiba oleoresin. It is consistently identified as one of the major chemical markers in the oleoresin across different Copaifera species [1] [2].
The following table summarizes its typical concentration range in copaiba oleoresin. Please note that the composition can vary significantly based on the species and geographic origin.
| Compound | Chemical Class | Concentration Range in Oleoresin | Notes |
|---|---|---|---|
| α-Copaene | Sesquiterpene Hydrocarbon | ~7% to ~11% (in authentic samples) [1] | A characteristic compound; one of the six key markers for chemical profiling [1]. |
| β-Caryophyllene | Sesquiterpene Hydrocarbon | Up to 67.7% [1] [2] | Often the most abundant sesquiterpene; levels can be highly variable [1]. |
| trans-α-Bergamotene | Sesquiterpene Hydrocarbon | Up to 14.24% [1] | Concentration can be very high in certain regional samples (e.g., from Apui) [1]. |
| α-Humulene | Sesquiterpene Hydrocarbon | Varies [1] | Another key sesquiterpene present in significant amounts [1]. |
| Diterpenic Acids | Diterpenes (e.g., copalic acid, kaurenoic acid) | Primarily in the non-volatile resin [2] | Impart additional pharmacological activities; not found in significant amounts in the distilled essential oil [2]. |
Accurate profiling of α-Copaene and other terpenes in copaiba oleoresin is crucial for quality control, standardization, and detecting adulteration. The primary method is Gas Chromatography coupled with Mass Spectrometry (GC/MS) [1].
This protocol is adapted from methods used in recent studies for the comprehensive analysis of copaiba oleoresin [1].
The workflow below illustrates the key steps in this analytical process:
Workflow for GC-MS analysis of copaiba oleoresin.
The biological activities of copaiba oleoresin are attributed to the synergistic effects of its complex mixture of sesquiterpenes (including α-Copaene and β-Caryophyllene) and diterpenic acids [3] [2]. While the specific mechanism of α-Copaene is less studied than β-Caryophyllene, it is part of the ensemble that contributes to the oleoresin's overall effects.
Key Reported Pharmacological Activities:
The following diagram summarizes the multi-target mechanisms through which copaiba oleoresin components, particularly sesquiterpenes, exert their anti-inflammatory and neuroprotective effects:
Proposed anti-inflammatory and neuroprotective mechanisms of copaiba sesquiterpenes.
A significant challenge in the commercial copaiba supply is product adulteration. Chemometric analysis, such as Principal Component Analysis (PCA), is a powerful tool for assessing quality [1].
While thermal stability data is unavailable, the search results provide foundational information useful for researchers.
The table below summarizes key identifiers and physical properties for beta-Copaene.
| Property | Value |
|---|---|
| Chemical Formula | C15H24 [1] |
| Molecular Weight | 204.35 g/mol [1] |
| CAS Registry Number | 18252-44-3 [1] |
| IUPAC Name | (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decane (relative configuration) [1] |
| Boiling Point | 124 °C at 15 mmHg [2] |
| Density | 0.939 g/mL [2] |
Multiple studies report the Kovats Retention Index (RI) for beta-Copaene, a key parameter for its identification in Gas Chromatography (GC) analysis [1]. The specific value depends on the experimental setup, particularly the type of GC column used.
The following diagram illustrates the general workflow for identifying and analyzing beta-Copaene via GC-MS, as referenced in the literature [3].
General workflow for the identification and analysis of beta-Copaene using Gas Chromatography-Mass Spectrometry (GC-MS).
β-Copaene (C₁₅H₂₄, CAS # 18252-44-3, MW: 204.35 g/mol) is a tricyclic sesquiterpene of commercial interest for use in flavors, fragrances, and as a potential therapeutic agent [1]. Its analysis requires precise GC-MS methods for accurate identification and quantification. This application note provides a detailed protocol for β-Copaene analysis, leveraging its established retention behavior and mass spectral properties.
The logical flow for the method development and analysis is summarized in the following diagram:
Optimal separation is critical. The following parameters, compiled from literature, serve as a starting point.
Table 1: Recommended GC-MS Operating Conditions
| Parameter | Specification | Rationale & References |
|---|---|---|
| Column | DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [2] | Standard non-polar column for terpene separation. |
| Carrier Gas & Flow | Helium, constant flow at 1.0 - 2.0 mL/min [4] [2] | Provides optimal efficiency and speed. |
| Injector Temp. | 180°C - 250°C [2] [3] | Ensures complete vaporization of the sample. |
| Injection Volume | 1-2 µL, split or splitless mode | Depends on required sensitivity. |
| Oven Program | Initial: 60°C (hold 1-2 min) Ramp 1: 3°C/min to 130°C Ramp 2: 10°C/min to 220-260°C (hold 5 min) [3] | Effective for separating sesquiterpenes. | | MS Transfer Line | 250°C - 280°C | Prevents analyte condensation. | | Ion Source | Electron Impact (EI) at 70 eV | Standard for terpene libraries. | | Source Temperature| 230°C - 240°C | Ensures proper ionization. | | Solvent Delay | ~3 minutes | Protects the detector filament. | | Acquisition Mode | Scan (e.g., m/z 40-300) and/or SIM | Scan for identification, SIM for sensitivity. |
The Kovats Retention Index (RI) is a reliable, system-independent parameter for identifying β-Copaene. The table below consolidates RI values from multiple sources.
Table 2: Experimentally Determined Kovats Retention Indices for β-Copaene
| Column Type | Active Phase | Retention Index (RI) | Reference / Source |
|---|---|---|---|
| DB-5 | Dimethylpolysiloxane (5% phenyl) | 1430 | [5] |
| HP-5MS | Dimethylpolysiloxane (5% phenyl) | 1428 - 1433 | [5] |
| DB-1 | 100% Dimethylpolysiloxane | 1437 | [5] |
| CP-Sil-5CB | Dimethylpolysiloxane | 1416 | [6] |
| SE-30 | 100% Dimethylpolysiloxane | 1422.5 | [5] |
> Note: The expected RI for β-Copaene on standard non-polar columns is approximately 1428-1437. Always calibrate your system with a hydrocarbon standard mix (e.g., C₈-C₂₀ n-alkanes) to calculate the experimental RI for your specific conditions.
The mass spectrum of β-Copaene typically shows:
For a rigorous quantitative method, the following parameters should be assessed, drawing parallels from similar GC-MS assays [4] [7]:
Beta-copaene synthase (EC 4.2.3.127) is a sesquiterpene synthase enzyme that catalyzes the conversion of the linear precursor (2E,6E)-farnesyl diphosphate (FPP) into the tricyclic sesquiterpene β-copaene along with the release of an inorganic diphosphate group [1] [2]. This enzyme belongs to the terpene synthase family and is classified as a lyase enzyme that facilitates cyclization reactions through carbocation intermediates. β-Copaene is a valuable sesquiterpene that finds commercial applications in the pharmaceutical, food, and cosmetics industries as a flavor and fragrance ingredient [3]. Traditionally, extraction of β-copaene from natural plant sources has been challenging due to low yields and complex purification requirements, making heterologous expression of its synthase an attractive alternative for sustainable production.
The discovery and characterization of β-copaene synthase from fungal sources, particularly basidiomycetes, has opened new avenues for biotechnological production. Initial identification of this enzyme was reported from the fungus Coprinus cinereus, where it was designated as Cop4 [1] [2]. Recent research has identified more selective and efficient variants, such as those from Coniophora puteana (Copu2), which demonstrate significantly higher product selectivity compared to earlier characterized enzymes [3]. Basidiomycetes represent a rich source of terpenoid diversity, with genome mining revealing numerous putative terpene synthases awaiting functional characterization [4]. The efficient heterologous expression of these enzymes in microbial hosts such as E. coli provides a promising route for the production of valuable terpenoids that are difficult to synthesize chemically or extract from natural sources.
Beta-copaene synthase shares characteristic structural elements with other class I terpene synthases. The enzyme contains several highly conserved sequence motifs that are essential for catalytic activity:
These conserved regions work cooperatively to bind the isoprenoid substrate, facilitate the cleavage of the diphosphate group, and guide the cyclization cascade that forms the characteristic tricyclic structure of β-copaene.
Beta-copaene synthase catalyzes a complex cyclization reaction that transforms the linear sesquiterpene precursor FPP into the tricyclic β-copaene structure. The reaction proceeds through a multi-step carbocation cascade initiated by the ionization of the diphosphate group from FPP. The enzyme demonstrates strict metal ion dependence, requiring Mg²⁺ as a cofactor for activity [2] [5]. Interestingly, the enzyme does not show significant activity with Mn²⁺, which distinguishes it from some other terpene synthases [2]. The catalytic mechanism involves:
Most known β-copaene synthases exhibit some degree of catalytic promiscuity, producing minor quantities of other sesquiterpenes alongside the main product. For instance, the enzyme from Coprinus cinereus generates (+)-δ-cadinene, β-cubebene, (+)-sativene, and traces of several other sesquiterpenoids as byproducts [2] [5]. However, recently identified variants such as Copu2 from Coniophora puteana show remarkably high product selectivity (62%) for β-copaene, making them particularly valuable for biotechnological applications [3].
Escherichia coli serves as an excellent heterologous host for β-copaene synthase expression due to its well-characterized genetics, rapid growth, and amenability to high-density fermentation. For optimal results, the E. coli HMS174 (DE3) strain has been successfully employed for functional expression of β-copaene synthase genes [3]. This strain provides a balanced approach between robust protein expression and maintaining cell viability during terpene production.
A critical aspect of successful terpene production in E. coli involves enhancing the native methylerythritol phosphate (MEP) pathway to increase precursor supply. The MEP pathway naturally produces the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP), the direct substrate for β-copaene synthase. To optimize flux through this pathway, the following key enzymes should be co-expressed:
The engineering strategy focuses on creating an efficient microbial cell factory that can generate high levels of FPP and subsequently convert it to β-copaene with minimal accumulation of inhibitory intermediates or formation of byproducts.
For high-level expression of β-copaene synthase in E. coli, a single operon system with a constitutive promoter has proven effective [3]. This design allows coordinated expression of the synthase gene along with the bottleneck enzymes from the MEP pathway. The following elements are essential for optimal vector design:
Codon optimization is crucial for achieving high-level expression of fungal-derived β-copaene synthase genes in E. coli. Native fungal genes often contain codons that are rare in E. coli, which can lead to translational inefficiency, premature termination, or protein misfolding. The optimization process should include:
Several computational tools are available for codon optimization, including the GeneArt GeneOptimizer software [6] and the BaseBuddy online platform developed by researchers to provide transparent and customizable codon optimization with up-to-date codon usage tables [7].
Table 1: Comparison of Beta-Copaene Synthases from Different Fungal Sources
| Source Organism | Product Selectivity | Additional Products | Cofactor Requirement | Reported Yield |
|---|---|---|---|---|
| Coprinus cinereus (Cop4) | Main product | (+)-δ-cadinene, β-cubebene, (+)-sativene, trace others | Mg²⁺ (not Mn²⁺) | Not specified |
| Coniophora puteana (Copu2) | 62% β-copaene | Multiple minor sesquiterpenes (12 total detected) | Mg²⁺ | 215 mg/L |
Table 2: Optimized Culture Conditions for Beta-Copaene Production in E. coli
| Parameter | Optimal Condition | Alternative Options | Effect on Production |
|---|---|---|---|
| Host Strain | E. coli HMS174(DE3) | BL21(DE3), OmniMAX 2 T1R | Affects expression level and terpene tolerance |
| Temperature | 30°C | 25-37°C | Lower temperatures reduce protein misfolding and volatile loss |
| Shaking Speed | 90 rpm | 100-150 rpm | Reduced shaking minimizes evaporation of volatile products |
| Medium | Terrific Broth (TB) | LB, M9 minimal medium | Rich media support higher cell density and production |
| Induction | Constitutive expression | IPTG-inducible (0.1-1 mM) | Constitutive expression avoids induction-associated stress |
| Culture Time | 48 hours | 24-72 hours | Longer incubation allows product accumulation |
The metabolic pathway engineering for β-copaene production in E. coli focuses on optimizing the flux toward the universal sesquiterpene precursor farnesyl diphosphate (FPP). The natural MEP pathway in E. coli is tightly regulated to meet the cell's physiological needs, which are typically much lower than required for high-level terpene production. Therefore, strategic engineering is necessary to overcome inherent regulatory mechanisms and redirect carbon flux toward FPP biosynthesis. The following diagram illustrates the engineered metabolic pathway for enhanced β-copaene production:
Key metabolic engineering strategies include:
Gas chromatography-mass spectrometry (GC-MS) serves as the primary method for identifying and quantifying β-copaene produced in recombinant E. coli systems. The identification is based on both retention time matching and characteristic mass fragmentation patterns. Under standard GC-MS conditions, β-copaene typically elutes at approximately 14.3 minutes [3]. The mass spectrum shows a parent ion at m/z 204 (molecular ion) and characteristic fragment ions at m/z 161 (base peak) and m/z 105, which correspond to cleavage patterns of the tricyclic copaene skeleton.
For accurate quantification, it is recommended to:
Most β-copaene synthases produce additional sesquiterpenes alongside the main product. Comprehensive analysis of the complete product profile is essential for evaluating enzyme performance and optimizing production conditions. The Copu2 enzyme from Coniophora puteana, for instance, produces a total of 12 sesquiterpene products with β-copaene representing approximately 62% of the total sesquiterpene content [3]. This high selectivity is notable compared to other described β-copaene synthases, such as the enzyme from Coprinus cinereus, which produces a more diverse mixture of sesquiterpenes including (+)-δ-cadinene, β-cubebene, and (+)-sativene as significant byproducts [2] [5].
The following workflow diagram illustrates the complete process from gene identification to product characterization:
Low protein expression: If the β-copaene synthase fails to express at detectable levels, consider comprehensive codon optimization, adjust promoter strength, test different expression strains, or evaluate alternative induction strategies. The use of fusion tags (e.g., His-tag) can facilitate detection and purification during optimization.
Enzyme inactivity despite good expression: If the enzyme expresses well but shows no catalytic activity, verify the integrity of conserved motifs through sequencing, test different metal cofactors (especially Mg²⁺ concentration), assess proper protein folding through native PAGE or circular dichroism, and consider the possibility of inclusion body formation which may require refolding protocols.
Low product yields: If β-copaene production is lower than expected, evaluate the FPP supply by quantifying intermediate accumulation, optimize the expression levels of DXS and Idi to balance precursor flux, consider the potential toxicity of β-copaene or intermediates to E. coli, and implement in situ product removal techniques such as two-phase fermentation with organic solvents or polymer resins.
Two-phase cultivation systems: Adding a water-immiscible organic phase (e.g., dodecane, dibutyl phthalate) or adsorbent resins (e.g., Amberlite XAD-4) to the culture can capture volatile terpenes, reduce evaporation losses, and alleviate potential product inhibition or toxicity.
Dynamic pathway regulation: Implement genetic circuits that delay terpene synthase expression until sufficient biomass and precursor pools have accumulated, preventing premature metabolic burden and improving overall productivity.
Directed evolution: For enzymes with poor selectivity, use random mutagenesis and screening to identify variants with improved product specificity. Focus on residues in the active site cavity that influence substrate folding and cyclization.
Cultivation parameter optimization: Systemically test the effects of temperature, pH, dissolved oxygen, and feeding strategies in bioreactor systems to identify optimal conditions for both cell growth and terpene production.
The successful heterologous expression of β-copaene synthase in E. coli enables a sustainable and scalable production platform for this valuable sesquiterpene. The reported yields of 215 mg/L β-copaene achieved using the Copu2 enzyme from Coniophora puteana represent a significant advancement in microbial terpene production [3]. This efficient production system offers a viable alternative to traditional extraction methods from plant sources, which often face challenges related to low abundance, seasonal variation, and complex purification requirements.
Future research directions in this field include:
The protocols and strategies outlined in this document provide a solid foundation for researchers to implement and further improve heterologous expression systems for β-copaene synthase and other valuable terpene synthases. As our understanding of terpene biosynthesis in basidiomycetes expands and synthetic biology tools advance, microbial production of sesquiterpenes will likely play an increasingly important role in meeting industrial demands for these valuable natural products.
Beta-copaene is a tricyclic sesquiterpene that belongs to the extensive family of terpenoid compounds, which represent the most structurally diverse class of natural products in nature. This compound has gained significant commercial importance in the flavor and fragrance industries due to its unique organoleptic properties, and it also shows promise in pharmaceutical applications. Traditionally, beta-copaene has been extracted from various plant sources, but this method faces substantial limitations including low extraction yields, seasonal and geographical variability, and complex purification requirements that make it economically challenging for large-scale production. The development of microbial cell factories using engineered E. coli strains provides a sustainable and scalable alternative to traditional extraction methods, offering the potential for higher yields, reduced production costs, and greater process control.
The basidiomycete fungus Coniophora puteana, while primarily known as a wood-rotting organism, has recently emerged as a valuable source of novel terpene synthases with exceptional biochemical properties. Through genome mining of this fungal species, researchers have identified several putative terpene synthases, including two highly selective sesquiterpene synthases (Copu2 and Copu3) that demonstrate remarkable product specificity when heterologously expressed in E. coli [1]. The Copu2 enzyme specifically catalyzes the conversion of the universal sesquiterpene precursor farnesyl pyrophosphate (FPP) to beta-copaene with significant selectivity (62% of total terpenes produced), while Copu3 predominantly produces cubebol (75% selectivity) [1] [2]. This discovery provides a valuable enzymatic tool for metabolic engineering approaches aimed at high-level production of beta-copaene.
The biotechnological production of terpenoids in E. coli relies on the reconstruction and enhancement of the native methylerythritol phosphate (MEP) pathway, which generates the fundamental isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 building blocks are subsequently condensed to form the C15 sesquiterpene precursor FPP, which serves as the substrate for the heterologously expressed terpene synthases [3]. The successful application of this strategy for beta-copaene production demonstrates how the rich genetic resources of basidiomycete fungi can be harnessed for industrial biotechnology, providing an economic alternative to plant extraction methods and enabling the sustainable production of valuable terpenoid compounds [1] [4].
The successful production of beta-copaene in E. coli requires careful design of expression constructs and selection of appropriate host strains. The experimental workflow begins with the codon optimization of the Copu2 gene (GenBank Accession: XP_007771895.1) from Coniophora puteana for enhanced expression in E. coli, followed by gene synthesis to obtain the optimized DNA sequence. The codon-optimized Copu2 gene is then cloned into a suitable E. coli expression vector under the control of a strong, constitutive promoter system. For optimal precursor supply, the expression construct should also include genes encoding rate-limiting enzymes from the native MEP pathway, particularly 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi), which have been shown to significantly enhance flux toward FPP biosynthesis [1]. These genes can be arranged in a single operon with the Copu2 gene to ensure coordinated expression.
For host strains, E. coli HMS174(DE3) or BL21(DE3) derivatives are recommended due to their compatibility with T7-based expression systems and their robust growth characteristics. These strains can be further engineered to enhance terpene production by including additional genetic modifications:
The constructed plasmid is transformed into the selected E. coli host strain using standard transformation protocols, such as heat shock or electroporation [5]. For electroporation, competent cells are prepared by growing to mid-log phase, followed by extensive washing with ice-cold sterile water or 2 mM CaCl₂ to ensure low ionic strength, which is critical for effective electroporation [5]. Transformation is performed using 1.8 kV pulse in 0.2 cm gap cuvettes, after which cells are recovered in LB medium for 30-45 minutes before plating on selective media.
Optimal cultivation conditions are essential for achieving high beta-copaene titers. The following protocol outlines a standardized approach for both small-scale screening and larger-scale production:
Pre-culture Preparation:
Main Culture and Induction:
Enhanced Precursor Supply:
For fed-batch processes in bioreactors, more sophisticated feeding strategies can be implemented to maximize biomass and product formation. Model-based optimization approaches have shown significant promise for enhancing time-space yield and conversion efficiency in recombinant E. coli processes [6]. These strategies typically involve:
Table 1: Optimal Culture Conditions for Beta-Copaene Production in E. coli
| Parameter | Optimal Condition | Range Tested | Effect of Deviation |
|---|---|---|---|
| Induction Temperature | 18°C | 18-37°C | Higher temperatures increase inclusion body formation |
| Induction OD600 | 0.6-0.8 | 0.3-1.5 | Earlier induction reduces biomass; later induction reduces yield |
| IPTG Concentration | 0.1 mM | 0.05-1.0 mM | Higher concentrations can cause metabolic burden |
| Post-induction Time | 48-72 hours | 24-96 hours | Shorter times reduce yield; longer times not cost-effective |
| Carbon Source | Glycerol (10 g/L) | Glucose, glycerol | Glycerol shown superior for terpenoid production |
| Aeration | High (baffled flasks) | Variable | Low aeration reduces growth and terpene yield |
The high-level production of beta-copaene requires careful engineering of the terpenoid biosynthetic pathway in E. coli to ensure adequate precursor supply. The native MEP pathway in E. coli provides the universal C5 terpenoid precursors IPP and DMAPP, but the flux through this pathway is typically insufficient for high-level sesquiterpene production without optimization. Several strategies can be employed to enhance precursor availability:
Overexpression of Rate-Limiting Enzymes: Co-express dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) to alleviate known bottlenecks in the MEP pathway [1]. These genes can be incorporated into the same expression vector as the Copu2 gene or expressed from compatible plasmids.
Promoter Engineering: Use graded promoter strengths to balance the expression of MEP pathway enzymes and the Copu2 terpene synthase. Strong promoters are generally used for dxs and idi, while medium-strength promoters may be optimal for Copu2 to avoid excessive metabolic burden.
Hybrid Pathway Implementation: Introduce a heterologous mevalonate (MVA) pathway from yeast or other organisms to supplement the native MEP pathway [3]. The MVA pathway often provides higher flux to IPP and DMAPP and can be less regulated than the native MEP pathway.
Downregulation of Competitive Pathways: Engineer strains with reduced activity of competing pathways that divert FPP to other products, such as the production of sterols or other isoprenoids.
The following diagram illustrates the engineered metabolic pathway for beta-copaene production in E. coli:
The analysis and quantification of beta-copaene produced in recombinant E. coli cultures is primarily performed using gas chromatography-mass spectrometry (GC-MS), which provides both separation and definitive identification of the target compound. The following standardized protocol ensures accurate and reproducible results:
Sample Preparation:
GC-MS Parameters (adapted from the original publication [1]):
Beta-Copaene Identification:
For accurate quantification, prepare a calibration curve using purified beta-copaene standard in the concentration range of 0.1-100 μg/mL. If a standard is not commercially available, semi-quantitative analysis can be performed using the internal standard method with response factors estimated from similar compounds.
Efficient extraction of beta-copaene from culture broth is essential for accurate quantification and recovery. Beta-copaene, like other sesquiterpenes, is highly hydrophobic and accumulates intracellularly or adsorbed to cell membranes, requiring organic solvents for efficient extraction. The following methods have been optimized for maximum recovery:
Whole Culture Extraction:
Two-Phase Extraction Systems:
Quantification Methods:
Table 2: Analytical Methods for Beta-Copaene Quantification and Characterization
| Method | Application | Key Parameters | Limitations |
|---|---|---|---|
| GC-MS | Identification and quantification | RT: 14.3 min, m/z: 204, 161, 105 | Requires volatile compounds |
| GC-FID | Quantitative analysis | RT: 14.3 min, compared to standards | Less specific than MS detection |
| Solvent Extraction | Product recovery | Ethyl acetate, hexane, or dodecane | May require multiple extraction steps |
| In-situ Extraction | Process intensification | 10-15% dodecane overlay | Potential solvent toxicity at high concentrations |
| Internal Standard | Quantitation control | n-Tetradecane or similar hydrocarbon | Must not co-elute with product or impurities |
The heterologous expression of the Copu2 sesquiterpene synthase from Coniophora puteana in engineered E. coli has demonstrated remarkable efficiency for beta-copaene production. Under optimized conditions, the reported titer reaches 215 mg/L in bench-scale fermentations, with the enzyme showing 62% selectivity for beta-copaene formation among all sesquiterpene products [1]. This high selectivity significantly reduces the complexity of downstream purification and represents a major advantage over many other terpene synthases that produce complex mixtures of products. The exceptional selectivity of Copu2 makes it particularly valuable for industrial applications where product purity is essential.
The achieved titer of 215 mg/L substantially exceeds previously reported biotechnological production levels for beta-copaene and demonstrates the effectiveness of the described metabolic engineering strategy. Several key factors contribute to this high production level:
Precursor Enhancement: The co-expression of dxs and idi genes, which encode rate-limiting enzymes in the MEP pathway, successfully increases the flux toward FPP biosynthesis, providing an abundant substrate pool for the Copu2 enzyme [1].
Enzyme Specificity: The inherent biochemical properties of the Copu2 terpene synthase, including its high catalytic efficiency and product selectivity, directly contribute to the overall production efficiency.
Process Optimization: The implementation of low-temperature induction (18°C) and extended production phases (48-72 hours) allows for proper protein folding and sustained enzymatic activity [1] [7].
When compared to cubebol production using the related Copu3 synthase from the same fungal source (497 mg/L), the lower titer of beta-copaene suggests potential for further optimization [1]. The difference in titers may reflect intrinsic catalytic efficiencies of the enzymes, potential inhibitory effects of beta-copaene on cell metabolism, or differences in downstream processing efficiency.
The production of beta-copaene in engineered E. coli represents a significant advancement over traditional production methods and alternative biotechnological approaches. The following comparative analysis highlights the advantages of the described system:
Table 3: Comparison of Beta-Copaene Production Methods
| Production Method | Typical Yield | Purity | Cost Considerations | Scalability |
|---|---|---|---|---|
| Plant Extraction | Variable (0.01-0.5% dry weight) | Moderate to low (complex mixtures) | High (seasonal, geographical constraints) | Limited by agricultural production |
| Chemical Synthesis | N/A (multi-step) | High (after purification) | Very high (complex synthesis) | Industrial scale possible |
| Other Microbial Hosts | 10-50 mg/L (typical range) | Variable | Moderate | Established fermentation |
| E. coli with Copu2 | 215 mg/L (demonstrated) | High (62% selectivity) | Moderate (defined medium) | Excellent (established processes) |
The E. coli-based production system offers several distinct advantages for beta-copaene manufacturing. Unlike plant extraction, it provides a consistent and reliable production platform independent of seasonal variations or geographical limitations. The defined microbial fermentation process allows for precise control over production conditions and product quality. Furthermore, the use of E. coli as a production host benefits from extensive historical knowledge, well-established genetic tools, and scalable fermentation technologies that facilitate process transfer to industrial scale.
When considering alternative terpene production platforms, it's noteworthy that basidiomycete-derived terpene synthases often outperform their plant counterparts when expressed in prokaryotic systems like E. coli. These fungal enzymes typically lack targeting sequences and post-translational modifications that can complicate functional expression in bacterial hosts [4]. The discovery and utilization of basidiomycete terpene synthases therefore represents a valuable strategy for expanding the repertoire of terpenoids accessible through microbial production.
Even with a well-designed experimental plan, researchers may encounter challenges in achieving high-level beta-copaene production. The following table addresses common issues and provides evidence-based solutions:
Table 4: Troubleshooting Guide for Beta-Copaene Production in E. coli
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low beta-copaene yield | Insufficient FPP precursor | Co-express dxs and idi; consider MVA pathway integration [1] [3] | Use optimized expression vector with pathway genes |
| Protein aggregation/inclusion bodies | High expression rate, improper folding | Reduce induction temperature to 18°C; use lower IPTG concentration [7] [8] | Test expression at 18°C, 25°C, and 30°C |
| High byproduct formation | Poor enzyme specificity, metabolic imbalances | Use alternative terpene synthases; optimize FPP pool size | Screen multiple enzyme variants; balance pathway expression |
| Cell toxicity/poor growth | Product toxicity, metabolic burden | Implement in situ product removal; use weaker promoters [8] | Two-phase extraction; titrate inducer concentration |
| Strain instability | Plasmid loss, metabolic stress | Use appropriate antibiotic selection; medium optimization | Regular streak plates for single colonies; monitor plasmid retention |
| Volatile product loss | High aeration, terpene volatility | Use sealed fermentation; in situ extraction with dodecane | Incorporate organic overlay in process design |
| Inconsistent results | Protocol variations, strain degeneration | Standardize protocols; use fresh transformations | Create master cell banks; detailed documentation |
For researchers seeking to further enhance beta-copaene production beyond the reported titers, several advanced metabolic engineering strategies can be employed:
Promoter Engineering: Replace standard constitutive or inducible promoters with dynamically regulated promoters that respond to metabolic status or specific induction cues. This can help balance growth and production phases.
Transport Engineering: Engineer enhanced export systems for beta-copaene to reduce potential product inhibition or toxicity. While terpene transport mechanisms are not fully characterized, overexpression of putative efflux pumps may improve productivity.
Cofactor Balancing: Ensure adequate supply of essential cofactors, particularly ATP and NADPH, which are required for terpene biosynthesis. This can be achieved through complementary engineering of central carbon metabolism.
Adaptive Laboratory Evolution: Subject production strains to evolutionary pressure under production conditions to select for beneficial mutations that enhance terpene tolerance or production.
Genome-Scale Modeling: Utilize computational models of E. coli metabolism to identify potential knockouts or overexpression targets that maximize flux toward terpenoid biosynthesis [6].
The application of these advanced strategies requires more specialized expertise but can lead to significant improvements in production metrics. For example, model-based optimization of fed-batch processes has been shown to significantly enhance time-space yields in recombinant protein production systems and could be similarly beneficial for terpene production [6].
The development of an efficient E. coli-based production platform for beta-copaene using the Copu2 sesquiterpene synthase from Coniophora puteana represents a significant advancement in microbial terpenoid production. The achieved titer of 215 mg/L with 62% product selectivity demonstrates the effectiveness of combining fungal enzymatic diversity with bacterial metabolic engineering [1]. This approach offers a sustainable and economically viable alternative to traditional plant extraction methods, with the potential for further optimization through systematic engineering of host strains and cultivation processes.
Looking forward, several research directions show promise for enhancing beta-copaene production and expanding the application of this platform:
Enzyme Engineering: Employ directed evolution or structure-based engineering to enhance the catalytic efficiency and selectivity of the Copu2 synthase. Modifying the active site could potentially increase reaction rates or alter product specificity.
Pathway Orthogonalization: Create completely orthogonal terpenoid biosynthesis pathways that operate independently from native metabolism, reducing regulatory constraints and competition for precursors [3].
Co-culture Strategies: Develop specialized microbial consortia where different pathway segments are distributed between complementary strains, potentially alleviating metabolic burden and improving overall efficiency.
Integrated Bioprocessing: Combine production, extraction, and purification into a single continuous process to reduce operational costs and improve overall economics.
The exploration of basidiomycete fungi as sources of specialized terpene synthases is still in its early stages, with thousands of putative terpene synthase genes awaiting functional characterization [1] [4]. As genome sequencing and synthetic biology tools continue to advance, the discovery and utilization of novel enzymes from these fungal resources will undoubtedly expand the repertoire of terpenoids accessible through microbial production. The protocol outlined in this document provides a solid foundation for these future efforts, enabling researchers to leverage the remarkable biochemical diversity of fungi for sustainable terpenoid manufacturing.
Copaiba oil-resin is an oleoresin obtained from trees of the Copaifera genus, which grow primarily in Central and South America. This valuable natural product has a long history of use as a traditional medicine, particularly in Brazil, where it remains one of the most widely used phytomedicines. Traditional applications have included the treatment of skin disorders, inflammation, urinary tract conditions, and respiratory ailments. The therapeutic properties of copaiba oil-resin are attributed to its complex chemical composition, primarily consisting of volatile sesquiterpenes (which can comprise over 90% of the oil) and non-volatile diterpenes with diverse skeletal types including kaurane, clerodane, and labdane structures. Despite its widespread use and commercial importance, copaiba oil-resin remains unstandardized by regulatory agencies and industry, creating significant challenges for quality control and product consistency. [1]
The quality control challenges associated with copaiba oil-resin are multifaceted. First, there is considerable chemical variation between different Copaifera species and even within the same species growing in different geographical locations. For example, oleoresin collected from C. officinalis has been reported to contain up to 87% β-caryophyllene, in contrast to oil-resin from C. langsdorffii, which typically contains only up to 33% of this compound. Second, the commercial supply chain often involves mixing oleoresins collected from several trees and potentially different species, which, while not considered adulteration per se, introduces additional variability. Most concerningly, the limited supply and labor-intensive collection process have created economic incentives for product adulteration, typically through the addition of vegetable oils (such as soybean oil) or cheaper essential oils with similar olfactory characteristics. These challenges underscore the critical need for robust analytical methods and quality standards to ensure product safety and efficacy. [1]
Beta-copaene (C15H24) is a tricyclic sesquiterpene that serves as one of the key chemical markers for quality assessment of copaiba oil-resin. As a sesquiterpene hydrocarbon with a molecular weight of 204.35 g/mol, beta-copaene exists as a stereoisomer with defined chirality. It was first reported in 1967 as a double-bond isomer of alpha-copaene with an exocyclic-methylene group. The compound typically appears as an oily liquid hydrocarbon with a density of 0.939 g/mL and a boiling point of approximately 124°C at 15 mmHg pressure. Its complex tricyclic structure contributes to its chemical stability and makes it a valuable indicator compound for authentication purposes. [2] [3]
Comprehensive GC-MS analysis of authentic copaiba oil-resin samples has identified six characteristic sesquiterpenes that should be present in quality products. These compounds consistently appear across authentic samples regardless of geographical origin, though their relative concentrations may vary. The table below summarizes the key characteristic compounds and their typical concentration ranges in authentic copaiba oil-resin: [1]
| Characteristic Compound | Chemical Class | Typical Concentration Range (%) | Significance in Quality Control |
|---|---|---|---|
| β-Caryophyllene | Sesquiterpene | 35.49-67.71% | Primary chemical marker; highest abundance |
| α-Copaene | Sesquiterpene | 7.33-11.25% | Secondary abundant compound |
| trans-α-Bergamotene | Sesquiterpene | Variable by origin | Important geographical indicator |
| α-Humulene | Sesquiterpene | Consistent presence | Stability indicator |
| γ-Muurolene | Sesquiterpene | Consistent presence | Authentication marker |
| β-Bisabolene | Sesquiterpene | Consistent presence | Authentication marker |
The chemical composition of copaiba oil-resin exhibits significant variation based on geographical origin, which must be considered when establishing quality parameters. Research analyzing 40 copaiba oil-resin samples from different regions revealed distinct compositional patterns corresponding to sample origin. For instance, samples from Labrea demonstrated the highest β-caryophyllene content (53.74-56.87%), while samples from Apui contained substantially less (11.61-12.57%) but had the highest trans-α-bergamotene content (13.65-14.24%). These geographical patterns can be leveraged to authenticate origin and detect inconsistencies in product labeling. [1]
Interestingly, the six characteristic compounds remain present across geographical origins, though their relative proportions fluctuate. This consistent presence makes them ideal marker compounds for quality assessment. Commercial samples, however, often deviate significantly from this pattern. Analytical studies have revealed that some commercial products lack one or more of these characteristic compounds, raising concerns about adulteration or improper processing. This compositional deviation forms the basis for chemometric detection methods that will be discussed in subsequent sections. [1]
Principal Component Analysis has emerged as a powerful chemometric tool for quality assessment of copaiba oil-resin. PCA is a statistical technique that reduces the dimensionality of complex chemical data while preserving the patterns of variation. When applied to copaiba oil-resin, PCA can distinguish sample groups based on geographical origin and identify outliers that may represent adulterated or substandard products. Research has demonstrated that PCA reveals distinct groups corresponding to sample origin, with commercial samples frequently detected as outliers that form clusters far removed from authentic samples in the principal component space. [1]
The application of PCA in copaiba oil-resin analysis involves several key steps. First, the relative concentrations of the six characteristic sesquiterpenes (β-caryophyllene, α-copaene, trans-α-bergamotene, α-humulene, γ-muurolene, and β-bisabolene) are determined for each sample via GC-MS. These quantitative data are then subjected to PCA, which creates new variables (principal components) that are linear combinations of the original chemical measurements. The resulting scores plot visually represents the similarity between samples, with closely clustered samples indicating similar chemical composition and distant outliers suggesting potential quality issues. This method has proven highly effective in detecting commercial samples that deviate significantly from the expected chemical profiles of authentic copaiba oil-resin. [1]
Adulteration practices in copaiba oil-resin primarily involve either the addition of vegetable oils (such as soybean oil) to extend volume or the substitution with cheaper essential oils that share similar olfactory characteristics. Detection of these adulterants requires specific analytical approaches. Traditional methods including refractive index measurement and thin-layer chromatography (TLC) profiling can identify the presence of vegetable oil adulteration but lack the specificity to determine the exact nature of the adulterant. These limitations have led to the development of more sophisticated detection methodologies. [1]
SFC/MS method has demonstrated particular effectiveness in detecting adulteration with soybean oil. This technique can unambiguously identify individual triglycerides present in soybean oil, providing definitive evidence of this specific adulterant. The method offers high sensitivity and specificity, enabling quantification of adulteration levels even in sophisticated blends where multiple adulterants may be present. When combined with GC-MS analysis of the characteristic sesquiterpene profile, SFC/MS creates a comprehensive quality assessment system that addresses the most common forms of adulteration encountered in the commercial copaiba oil-resin market. [1]
Establishing comprehensive specifications is essential for consistent quality assessment of copaiba oil-resin. Based on analytical data from authentic samples, the following quantitative criteria should be applied to determine product quality:
| Quality Parameter | Acceptance Criterion | Methodology | Significance |
|---|---|---|---|
| Characteristic Compounds | All six characteristic sesquiterpenes must be detectable | GC-MS | Ensures authentic composition |
| β-Caryophyllene Content | 35.49-67.71% of characteristic sesquiterpenes | GC-MS | Primary quality indicator |
| α-Copaene Content | 7.33-11.25% of characteristic sesquiterpenes | GC-MS | Secondary quality indicator |
| PCA Conformity | Samples must cluster with authentic references in PCA space | Chemometrics | Detects compositional deviations |
| Triglyceride Content | Absence of soybean-specific triglycerides | SFC/MS | Detects vegetable oil adulteration |
| Foreign Compounds | No unidentified major peaks in chromatogram | GC-MS | Detects foreign substance addition |
The quality control framework outlined in these application notes has significant utility across multiple industries. For pharmaceutical development, consistent chemical composition is critical for ensuring reproducible therapeutic effects. Research has demonstrated that copaiba oil-resin possesses notable anti-inflammatory, antiseptic, and wound-healing properties, with studies confirming anti-inflammatory and neuroprotective benefits in experimental models. Standardized copaiba oil-resin with verified chemical profiles ensures consistent performance in pharmaceutical formulations. [1] [4]
In the cosmetics and personal care industry, copaiba oil-resin is incorporated into soaps, perfumes, ointments, and various skin care products. The anti-inflammatory and antiseptic properties validated through scientific research make it particularly valuable for products targeting acne-prone or inflamed skin. A double-blind, placebo-controlled clinical trial demonstrated that a 1% copaiba essential oil preparation resulted in a "highly significant decrease" in skin areas affected by acne. Quality control ensures that these products deliver consistent benefits to consumers and maintains brand reputation through product standardization. [1] [4]
The protocols described in this document provide a foundation for regulatory standardization of copaiba oil-resin, which currently lacks official pharmacopeial monographs. The comprehensive analytical approach addresses the key challenges in quality control, including authentication of botanical origin, detection of adulteration, and batch-to-batch consistency assessment. Implementation of these methods can support compliance with current Good Manufacturing Practices (cGMP) for dietary supplements and natural health products, providing manufacturers with robust tools for quality assurance. [1]
This comprehensive set of application notes and protocols provides researchers, scientists, and drug development professionals with a robust framework for quality assessment of copaiba oil-resin, with particular emphasis on beta-copaene as a key chemical marker. The integrated approach combining GC-MS analysis of characteristic sesquiterpenes, chemometric profiling using Principal Component Analysis, and specific adulteration detection methods via SFC/MS offers a multi-layered quality control system that addresses the current challenges in copaiba oil-resin standardization. Implementation of these protocols will enhance product quality, ensure consistency, and support the development of evidence-based applications for this valuable natural product in pharmaceutical, cosmetic, and nutraceutical products. Future directions should focus on establishing unified international standards and developing validated reference methods for regulatory adoption. [1]
Beta-Copaene is a sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. Its CAS Registry Number is 18252-44-3 [1].
Basic Physicochemical Properties [2]:
Temperature-Dependent Heat Capacity (Cp, gas) [2]:
| Temperature (K) | Heat Capacity (J/mol×K) |
|---|---|
| 556.71 | 501.63 |
| 592.14 | 524.39 |
| 627.57 | 545.67 |
| 663.00 | 565.65 |
| 698.44 | 584.49 |
| 733.87 | 602.37 |
| 769.30 | 619.46 |
Retention Index (RI) data is critical for method development and peak identification. The following values for beta-Copaene were compiled by NIST [1].
Kovats Retention Index (RI) on Non-Polar Columns
| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|
| Packed | SE-30 | Isothermal at 130°C | 1422.5 | Andersen and Falcone, 1969 |
| Capillary | DB-5 | 3 K/min from 60°C | 1430.0 | Lucero, Fredrickson, et al., 2006 |
| Capillary | DB-1 | 3 K/min from 60°C (hold 3 min) | 1437.0 | Mevy, Bessiere, et al., 2006 |
| Capillary | HP-5MS | 3 K/min from 50°C to 250°C | 1428.0 | Salido, Altarejos, et al., 2002 |
| Capillary | OV-101 | 5 K/min from 50°C to 200°C | 1402.0 | Kuiate, Zollo, et al., 1999 |
Kovats Retention Index (RI) on a Polar Column
| Column Type | Active Phase | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|
| Capillary | Supelcowax-10 | 2 K/min from 40°C to 210°C | 1585.0 | Sylvestre, Pichette, et al., 2006 |
While a specific protocol for beta-Copaene was not found, the general principles of Analytical Method Validation as outlined in the ICH Q2(R2) guideline provide the necessary framework. The objective is to demonstrate that the method is suitable for its intended use, which must be clearly defined before validation begins [3].
The core validation parameters and their typical acceptance criteria for a quantitative impurity method are summarized below. These should be demonstrated through experimentally generated data.
Table: Key Validation Parameters for a Quantitative Impurity Method (e.g., quantifying beta-Copaene as an impurity)
| Validation Characteristic | Procedure & Acceptance Criteria |
|---|---|
| Specificity | Demonstrate that the signal is from beta-Copaene alone. No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Prepare a minimum of 5 concentrations in triplicate. Report correlation coefficient, y-intercept, slope, and residual sum of squares. A plot of signal vs. concentration should be linear. |
| Range | Established from linearity data. The range should demonstrate acceptable accuracy, precision, and linearity. For an impurity method, this could be from the LOQ to 120% or 150% of the specification limit. |
| Accuracy | Minimum of 9 determinations over 3 concentration levels. Report as % recovery of the known, spiked amount. Recovery should be consistent and close to 100%. |
| Precision
This is a generalized protocol for quantifying beta-Copaene using Gas Chromatography with Flame Ionization Detection (GC-FID), based on common practices.
1. Sample Preparation
2. Instrumental Conditions (Example)
3. System Suitability Testing Prior to each validation run and sample analysis, perform system suitability. Criteria may include:
The following diagram outlines the logical workflow for developing and validating the analytical method, from definition to final report.
The data and framework provided should serve as a solid foundation for establishing your own validated method for beta-Copaene quantification.
Before designing a purification protocol, understanding the basic properties of your target compound is essential. The data below for β-Copaene is compiled from the NIST Chemistry WebBook [1].
| Property | Value |
|---|---|
| Chemical Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| CAS Registry Number | 18252-44-3 |
| IUPAC Name | (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0²,⁷]decane (rel-) |
The following table lists its Kovats Retention Index (RI) values on non-polar GC columns. This data is crucial for transferring an analytical method to a preparative scale, as it helps identify the compound and anticipate its elution behavior [1].
| Column Type | Active Phase | Retention Index (RI) | Temperature Program |
|---|---|---|---|
| Capillary | DB-5 | 1428 | 40°C (2 min) to 210°C at 2°C/min |
| Capillary | DB-5 | 1430 | 60°C to 246°C at 3°C/min |
| Capillary | HP-5MS | 1428 | 50°C (10 min) to 250°C at 3°C/min |
| Capillary | DB-1 | 1437 | 60°C (3 min) to 220°C at 3°C/min |
| Packed | SE-30 | 1422.5 | Isothermal at 130°C |
Preparative Liquid Chromatography (Prep-LC) is used when high-purity isolation is needed beyond what gravitational columns or flash chromatography can achieve [2]. The core difference from analytical HPLC is objective: analytical HPLC is for detection and quantification, while Prep-LC is for the isolation and purification of individual components from a mixture on a milligram-to-gram scale [3].
Key considerations for developing a preparative method include [2]:
Based on the general principles, here is a proposed workflow for isolating β-Copaene. This assumes you are starting with a natural extract or a synthetic mixture.
This foundational phase confirms the presence of β-Copaene in your mixture.
This involves transferring the analytical method to a system capable of isolating larger quantities.
This is the execution phase where the pure compound is collected.
Method development is an iterative process. Consider these points for optimization:
I hope this structured overview provides a solid foundation for your application notes. Should you obtain a specific protocol for β-Copaene from specialized literature or commercial sources, you can use this framework to detail and validate it.
1. Introduction β-Copaene is a sesquiterpene found in various plants and essential oils. It is frequently identified as a constituent of complex essential oils (EOs) with demonstrated antimicrobial properties [1] [2]. These notes provide a standardized framework for extracting, quantifying, and evaluating the antimicrobial activity of β-Copaene, either as a purified compound or within a complex essential oil.
2. Experimental Protocols for Antimicrobial Activity Testing
2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is the standard for quantitative antimicrobial susceptibility testing, determining the lowest concentration that inhibits visible microbial growth [1] [3].
2.2. Chemical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS analysis is essential for verifying the presence and relative concentration of β-Copaene in test samples [1] [2].
3. Data Presentation and Analysis
Table 1: Experimental Parameters for Broth Microdilution Assay
| Parameter | Specification | Reference / Rationale |
|---|---|---|
| Inoculum Density | 5 × 10⁵ CFU/mL | Standardized by NCCLS/CLSI guidelines [1] |
| Solvent Control | DMSO (≤4% v/v) | Common solvent; higher concentrations may be toxic [1] |
| Incubation Time | 24h (aerobes); 48-72h (anaerobes) | Ensures sufficient growth for most pathogens [1] |
| Viability Indicator | Resazurin (0.01%) | Colorimetric change indicates metabolic activity [1] |
| Positive Control | Chlorhexidine | Validates assay performance with a known antimicrobial [1] |
Table 2: Exemplary Antimicrobial Data of Essential Oils Containing β-Copaene
| Essential Oil Source | Major Compounds | Test Microorganisms | MIC Value | Reference |
|---|---|---|---|---|
| Kielmeyera coriacea (Inner Bark) | α-Copaene (14.9%) | Prevotella nigrescens | 50 µg/mL | [1] |
| Origanum vulgare subsp. hirtum | Carvacrol, Thymol | Salmonella Enteritidis, E. coli | Strong activity (specific MIC not listed) | [2] |
| Piper amalago | (Not β-Copaene specified) | Staphylococcus aureus | High activity | [5] |
4. Proposed Mechanism of Action and Experimental Workflow While the specific mechanism of β-Copaene is not fully elucidated, sesquiterpenes commonly disrupt microbial cell membranes. The following diagram outlines the proposed mechanism and the integrated experimental workflow.
5. Discussion and Conclusion These protocols provide a standardized approach for evaluating the antimicrobial potential of β-Copaene. Researchers should note that the activity of a single compound like β-Copaene may be modulated by synergistic or antagonistic interactions with other compounds in a whole essential oil [2]. Future work should include testing purified β-Copaene against a wider panel of clinically relevant pathogens, including multi-drug resistant strains, and further investigating its mechanism of action through assays like time-kill kinetics and membrane integrity studies.
6. References
Beta-Copaene is a tricyclic sesquiterpene naturally occurring in various medicinal plants, including species from the Copaifera genus, Myrcia splendens, and other members of the Meliaceae family. This compound has attracted significant research interest due to its potential bioactivities, particularly its cytotoxic effects against cancer cells. The MTT assay serves as a cornerstone methodology in cytotoxicity evaluation, providing a reliable, quantitative measure of cell viability and metabolic activity following therapeutic treatment. These application notes present optimized protocols for assessing beta-Copaene cytotoxicity using the MTT assay, incorporating current scientific evidence and technical considerations specifically relevant to this sesquiterpene compound.
The growing importance of beta-Copaene in pharmacological research stems from its dual characteristics as both a potential therapeutic agent and a common constituent of traditional medicinal preparations. Recent studies have indicated that beta-Copaene and related sesquiterpenoids exhibit selective cytotoxicity against various cancer cell lines while demonstrating antioxidant properties at specific concentrations. This concentration-dependent duality makes rigorous cytotoxicity assessment essential for establishing therapeutic windows and understanding its mechanism of action. The protocols outlined herein are designed specifically for researchers and drug development professionals requiring standardized, reproducible methods for evaluating beta-Copaene's biological effects.
Beta-Copaene (chemical formula: C₁₅H₂₄; CAS: 3856-25-5) is a tricyclic sesquiterpene characterized by a complex ring structure derived from three isoprene units. As a sesquiterpenoid, it belongs to a class of natural products with diverse industrial and therapeutic properties. The compound typically presents as a volatile oil component, contributing to the aromatic qualities of many medicinal plants. Its molecular weight is 204.35 g/mol, and it is generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and other lipid carriers, a characteristic that must be considered when preparing stock solutions for biological assays [1].
This sesquiterpene is widely distributed throughout the plant kingdom, with significant concentrations found in various traditional medicinal species:
Table 1: Natural Sources of Beta-Copaene and Related Sesquiterpenes
| Plant Source | Family | Plant Part | Reported Bioactivities |
|---|---|---|---|
| Copaifera spp. | Fabaceae | Oleoresin | Anti-inflammatory, antimicrobial, cytotoxic [2] |
| Cedrela toona | Meliaceae | Timber | Traditional medicine applications [3] |
| Myrcia splendens | Myrtaceae | Leaves | Cytotoxic against lung cancer cells [4] |
| Ferula gummosa | Apiaceae | Essential oil | Anticancer effects on melanoma and breast cancer cells [5] |
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability and proliferation. The assay principle centers on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. These enzymes are particularly active in the mitochondrial respiratory chain, and their activity correlates directly with cell viability and metabolic competence. The intensity of the purple color formed is quantitatively measurable spectrophotometrically, typically at wavelengths between 570-590 nm, with background correction at 630-650 nm [6].
The reduction reaction occurs primarily in metabolically active cells with intact mitochondrial membranes, making the assay particularly sensitive to changes in cellular health following experimental treatments. The formazan product is insoluble in aqueous solutions but can be dissolved using organic solvents such as dimethyl sulfoxide (DMSO), isopropanol, or specialized solubilization solutions. The resulting colored solution exhibits an absorbance directly proportional to the number of viable cells in the culture, allowing for the calculation of percentage viability and determination of inhibitory concentrations (IC₅₀ values) for test compounds like beta-Copaene [1] [6].
Table 2: Comparison of Viability Assays for Cytotoxicity Assessment
| Assay Type | Detection Principle | Advantages | Limitations |
|---|---|---|---|
| MTT | Reduction to formazan by mitochondrial enzymes | Well-established, reproducible, cost-effective | Requires solubilization step, endpoint measurement only [6] |
| XTT/MTS | Reduction to water-soluble formazan | No solubilization step, more convenient | May be less sensitive than MTT in some cell types [6] |
| Resazurin | Fluorescence/absorbance change by metabolic activity | Allows kinetic measurements, non-toxic | Potential interference with test compounds [6] |
| LDH Release | Measures enzyme release from damaged cells | Quantifies cytotoxicity directly, no cell processing | Cannot distinguish between apoptosis and necrosis [1] |
When assessing the cytotoxicity of beta-Copaene, researchers should consider that this sesquiterpene may influence mitochondrial function as part of its potential mechanism of action. The MTT assay is particularly appropriate for such compounds because it directly measures mitochondrial reductase activity, which may be affected earlier or more profoundly than other viability indicators. However, this sensitivity also necessitates complementary assays to confirm specific cytotoxic mechanisms and rule out artificial results caused by direct chemical interactions between beta-Copaene and the MTT reagent [1] [6].
Appropriate cell line selection is critical for meaningful cytotoxicity assessment of beta-Copaene. Based on current literature, several cell models have demonstrated sensitivity to sesquiterpene compounds:
Cells should be maintained in appropriate culture media (DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For cytotoxicity assays, cells should be harvested during logarithmic growth phase and seeded at optimal densities to ensure exponential growth throughout the experiment without reaching confluence [1] [4] [7].
Beta-Copaene is typically prepared as a stock solution in ethanol, DMSO, or other suitable organic solvents, with final solvent concentrations not exceeding 0.1-0.5% to avoid solvent-induced cytotoxicity. Based on studies with copaene and related sesquiterpenes, a concentration range of 0-400 mg/L (approximately 0-2 mM) is recommended for initial screening, with more focused testing around anticipated effective concentrations based on literature values [1].
Dosing strategy should include multiple data points with appropriate replication:
Several critical parameters require optimization for reliable beta-Copaene cytotoxicity assessment:
Calculate average absorbance for each treatment condition from replicate wells.
Subtract background absorbance (mean of media-only wells) from all sample readings.
Calculate percentage viability using the formula:
% Viability = (Absorbance of treated sample / Absorbance of vehicle control) × 100
Generate dose-response curves by plotting percentage viability against beta-Copaene concentration (log scale).
Determine IC₅₀ values using nonlinear regression analysis (sigmoidal dose-response curve fitting) in appropriate statistical software [1] [6].
Table 3: Troubleshooting Common Issues in Beta-Copaene MTT Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background absorbance | Serum interference, precipitate formation, insufficient washing | Use serum-free media during MTT incubation, ensure complete solubilization, include proper background controls [6] |
| Low formazan production | Low cell density, insufficient MTT incubation, compromised MTT solution | Optimize cell seeding density, extend MTT incubation time (up to 4 hours), prepare fresh MTT solution [6] |
| High variability between replicates | Inconsistent cell seeding, uneven solubilization, edge effects in plate | Ensure homogeneous cell suspension, complete solubilization with shaking, avoid using edge wells or account for evaporation [6] |
| Abnormal dose-response | Beta-Copaene precipitation, solvent toxicity, chemical interference with MTT | Verify solubility at highest concentration, ensure solvent controls are appropriate, consider alternative viability assays for confirmation [1] |
Current scientific literature provides valuable insights into the cytotoxic potential of beta-Copaene and related sesquiterpenes. While studies specifically focused on isolated beta-Copaene are limited, evidence from copaene research and sesquiterpene-rich extracts suggests several important biological effects:
The mechanistic basis for beta-Copaene cytotoxicity may involve several pathways identified for related sesquiterpenes:
The MTT assay protocol presented here provides a standardized methodology for assessing beta-Copaene cytotoxicity across various cell models. The evidence to date suggests that beta-Copaene exhibits concentration-dependent effects, with potential therapeutic applications at specific concentrations. The dual nature of this compound—demonstrating both cytotoxic effects at higher concentrations and antioxidant properties at lower concentrations—warrants careful experimental design and interpretation.
For drug development professionals, these application notes highlight several key considerations:
Future research directions should focus on isolated beta-Copaene studies rather than complex mixtures, in vivo validation of cytotoxicity observations, combination therapy approaches with conventional chemotherapeutic agents, and structure-activity relationship studies to identify more potent analogs. The growing body of evidence supporting the bioactivities of sesquiterpenes like beta-Copaene highlights their potential as valuable compounds in drug discovery and development pipelines.
Co-elution occurs when two or more compounds, such as beta-Copaene and another sesquiterpene, exit the chromatography column at the same time, making accurate identification and quantification impossible [1].
To fix co-elution, you need to improve the chromatographic resolution by adjusting one of three fundamental parameters. The table below outlines the symptoms, suspected issues, and solutions.
| Symptom | Suspected Issue | Corrective Action |
|---|---|---|
| Peaks are poorly retained (elute too early) | Low Capacity Factor (k') | Weaken mobile phase; increase interaction with stationary phase [1]. |
| Peaks are broad | Low Efficiency (N) | Trim column inlet; replace with new/higher-efficiency column [3] [1]. |
| Good k' and N, but peaks still overlap | Poor Selectivity (α) | Change column chemistry (stationary phase polarity); modify mobile phase [1]. |
This troubleshooting logic is summarized in the following workflow:
Here is a validated GC method for analyzing sesquiterpenes like α-copaene and β-caryophyllene, which can be adapted for beta-Copaene [4]:
For samples with severe co-elution, comprehensive two-dimensional GC (GC×GC) is highly effective. It separates compounds by volatility on the first column and by polarity on the second, greatly reducing co-elution [5] [2].
The most efficient and selective method for β-copaene production uses a heterologous system in E. coli. Key components of this system are outlined in the table below.
| System Component | Description | Key Genes/Enzymes | | :--- | :--- | :--- | | Host Organism | Escherichia coli (engineered strain) | - | | Heterologous Enzyme | Sesquiterpene synthase from Coniophora puteana (Basidiomycota fungus) | Copu2 [1] | | Precursor Supply Pathway | Native Methylerythritol Phosphate (MEP) pathway in E. coli | - | | Pathway Engineering | Overexpression of bottleneck enzymes to enhance precursor (FPP) supply | DXS (1-deoxy-D-xylulose-5-phosphate synthase), Idi (Isopentenyl-diphosphate delta isomerase) [1] | | Reported Performance | Titer: 215 mg/L; Product Selectivity: ~62% β-copaene of total sesquiterpenes [1] |
The following diagram illustrates the engineered metabolic pathway in E. coli for β-copaene production.
This protocol is adapted from the study that achieved 215 mg/L β-copaene [1].
Strain Construction
Fermentation Conditions
Product Analysis
Here are common problems and potential solutions to optimize your process.
| Problem & Phenomenon | Possible Root Cause | Recommended Investigation & Solution |
|---|
| Low Final Titer Good cell growth but low product yield. | (1) Precursor Limitation: Insufficient FPP supply. (2) Carbon Loss: Volatile product evaporation. | (1) Enhance Precursor Supply: Overexpress key MEP pathway genes (dxs, idi, ispDF) [1] [2]. (2) Process Optimization: Use baffled flasks, scale up volume, or implement in-situ product extraction. | | Poor Cell Growth Low biomass after induction or transformation. | (1) Metabolic Burden: Toxicity from heterologous expression or pathway intermediates. (2) Cytotoxic Intermediates: Accumulation of toxic MEP pathway intermediates. | (1) Use Inducible Promoter: Control expression timing to separate growth and production phases. (2) Balance Enzyme Levels: Fine-tune the expression of upstream pathway enzymes to prevent intermediate accumulation [2]. | | By-product Formation GC-MS shows multiple sesquiterpene peaks. | (2) Low Enzyme Specificity: Copu2 naturally produces minor side products. | (1) Verify Identity: Confirm the main product is β-copaene via MS fragmentation [1]. (2) Accept Inherent Selectivity: The reported 62% selectivity for β-copaene is the highest known; further improvement may require enzyme engineering [1]. |
Q1: What is the advantage of using the fungal enzyme Copu2 over other sources? A1: The Copu2 sesquiterpene synthase from Coniophora puteana is highly selective for β-copaene, with a reported 62% product selectivity. This high specificity simplifies downstream purification and makes the process more economically attractive compared to less selective enzymes or plant extraction [1].
Q2: Why is the MEP pathway in E. coli preferred over introducing the mevalonate (MVA) pathway? A2: While the heterologous MVA pathway can be very effective, the native MEP pathway is more energetically balanced and offers a higher mass yield of product from glucose. It is a valid and powerful strategy to engineer the host's native MEP pathway, as demonstrated by high-yield production of other isoprenoids like β-carotene [2].
Q3: My production titer is low. What are the first parameters to check? A3: First, verify the key fermentation parameters:
Q4: Are there alternative microbial hosts for β-copaene production? A4: While E. coli is the most documented host for this specific product, other robust microbes like Pseudomonas putida are emerging as promising industrial cell factories. P. putida has a versatile metabolism and high stress resistance, which can be advantageous for scaling up processes. However, specific data on β-copaene production in this host is not available in the current search results [3].
For researchers, the most efficient method reported for obtaining β-Copaene is not traditional plant extraction, but rather heterologous production in engineered microbial systems like E. coli. A identified sesquiterpene synthase from the fungus Coniophora puteana (Copu2) demonstrated highly selective and efficient production of β-Copaene when expressed in E. coli [1].
The table below summarizes the performance of this bioproduction method.
| Production Method | Producing Organism/Enzyme | Key Feature | Reported Titer | Product Selectivity |
|---|---|---|---|---|
| Heterologous Production | E. coli with Copu2 STS from C. puteana | Highly selective and efficient [1] | 215 mg/L [1] | 62% for β-Copaene [1] |
What is the basic chemical profile of β-Copaene?
Why is the selectivity of the Copu2 enzyme significant? The Copu2 sesquiterpene synthase produces β-Copaene with 62% selectivity, meaning it is the main product in the mixture. This high selectivity simplifies downstream purification processes, which is a major advantage for economic production [1].
Challenge: Low Yield from Plant Material
Challenge: Complex and Costly Purification
The following diagram outlines the general workflow for producing β-Copaene using a heterologous system in E. coli, based on the successful protocol from the research [1].
Key Experimental Details:
If you are committed to direct plant extraction, the Response Surface Methodology (RSM) is a powerful statistical tool for optimizing process parameters. While not specifically applied to β-Copaene in the results, its general use in extracting plant materials is well-documented [6].
Application of RSM:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₄ [1] |
| CAS Registry Number | 18252-44-3 [1] |
| Molecular Weight | 204.35 g/mol [1] |
| Kovats Retention Index (RI) | 1416 (on CP-Sil-5CB column) [1] |
Although specific studies on beta-Copaene were not found, research on stabilizing similar sensitive compounds, like β-Carotene, offers valuable insights. Beta-Carotene is also prone to degradation due to its conjugated double-bond system [2]. You may consider investigating the following strategies for beta-Copaene:
Given the lack of direct protocols, here is a logical workflow you can adapt to systematically study and improve the storage stability of beta-Copaene. The diagram below outlines the key phases.
To execute this workflow, here are more detailed methodological considerations:
Phase 1: Formulate Samples
Phase 2: Apply Stress Conditions
Phase 3: Monitor Degradation
Phase 4: Model Kinetics & Optimize
Based on common challenges in stabilizing labile compounds, here are some potential issues and solutions.
| Common Issue | Possible Root Cause | Troubleshooting & Investigation Steps |
|---|
| Rapid degradation\nin all conditions | The compound is highly sensitive to oxygen and/or light. | 1. Package under an inert gas (e.g., Nitrogen or Argon). 2. Use opaque or amber vials to block light. 3. Add a combination of antioxidants to the formulation [2]. | | Encapsulated powder\ndegrades faster than neat oil | The encapsulation process created a porous matrix or high surface oil, increasing exposure. | 1. Optimize the emulsion formulation (e.g., wall material ratio, solids content). 2. Adjust drying parameters to create a denser, less porous particle [2]. | | Poor recovery from\nstorage container | Compound adsorption to the container walls. | 1. Use containers with low-adsorption surfaces (e.g., silanized glass). 2. Reconstitute with a solvent containing a modifier to improve desorption. |
Based on the available data, here are key parameters to check and optimize in your experiments:
| Potential Issue | Underlying Factor | Suggested Action |
|---|---|---|
| Incorrect Cofactor | Dependence on Mg²⁺ over Mn²⁺ [1] [2] | Ensure reaction buffer contains Mg²⁺ as the essential divalent cation [1] [2]. |
| Low Precursor Supply | Limited supply of FPP substrate in heterologous system [3] | Co-express bottleneck enzymes (e.g., DXS, Idi) from the MEP pathway in E. coli to enhance FPP flux [3]. |
| Suboptimal Functional Expression | Improper protein folding or low yield in heterologous host [3] | Use codon-optimized gene sequences for your host organism (e.g., E. coli); optimize cultivation conditions (e.g., 30°C, lower shaking speed at 90 rpm for volatile products) [3]. |
| Non-Selective Product Spectrum | Enzyme naturally produces multiple sesquiterpenes [4] [1] | Focus on measuring β-copaene specifically (e.g., via GC-MS). The reported selectivity for this product is ~62% [3]. |
For context, the diagram below outlines a general experimental workflow for producing and analyzing beta-copaene in a heterologous E. coli system, based on the methodology from the search results [3].
Key methodological details:
Q1: What are the core parameters I need to validate for a quantitative analytical method like HPLC or GC-MS?
For any quantitative method, you must demonstrate that it is reliable, accurate, and reproducible for its intended purpose. The following table summarizes the key parameters, their definitions, and typical acceptance criteria based on international guidelines like ICH Q2(R1) [1] [2] [3].
| Parameter | What It Measures | How It's Tested & General Acceptance Criteria [1] [2] |
|---|---|---|
| Precision | The closeness of repeated measurements. | Repeatability: 6 injections of same sample. Acceptance: %RSD typically < 2% [1]. |
| Accuracy | The closeness of results to the true value. | Spike known amounts into a matrix. Acceptance: Percent recovery of 98-102% is typically acceptable [1]. |
| Linearity & Range | The method's response is proportional to analyte concentration within a specified range. | Test ≥5 concentration levels. Acceptance: Correlation coefficient (R²) ≥ 0.99 is generally acceptable [1]. |
| Specificity | The ability to measure the analyte accurately in the presence of other components. | Analyze blank samples and samples with potential interferences. No overlapping peaks at the analyte's retention time [1]. |
| LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Based on signal-to-noise ratio. LOD = 3:1, LOQ = 10:1 [1]. |
| Robustness | The method's reliability under small, deliberate changes in parameters. | Change factors like column temperature (±5°C), flow rate, or mobile phase composition. Results must remain within acceptance criteria [1]. |
Q2: Are there any known chromatographic conditions for beta-Copaene?
Yes, the National Institute of Standards and Technology (NIST) Chemistry WebBook provides retention index (RI) data for beta-Copaene on various GC columns, which is critical for method development and peak identification [4].
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Capillary | DB-5 | 1428, 1430, 1432 | [4] |
| Capillary | HP-5MS | 1428, 1433 | [4] |
| Capillary | DB-1 | 1437 | [4] |
| Capillary | RTX-1 | 1426, 1444 | [4] |
| Packed | SE-30 | 1422.5 | [4] |
Q3: What is a general workflow for developing and validating an analytical method?
The following chart outlines the key stages in the method lifecycle, from initial setup to routine use.
Here are some common challenges you might encounter during method development and validation, along with potential solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Peak Resolution | Inappropriate column or mobile/stationary phase conditions. | Adjust method parameters: Change the GC temperature ramp, use a different column (e.g., from DB-5 to a DB-1 based on RI data), or adjust carrier gas flow rate [1]. |
| High %RSD (Poor Precision) | Inconsistent injection, instrument drift, or sample preparation issues. | Check instrument & technique: Ensure autosampler and injector are working correctly. Calibrate pipettes and standardize sample preparation steps meticulously [1]. |
| Inaccurate Results (Poor Recovery) | Sample loss during preparation, degradation of the analyte, or matrix effects. | Verify sample prep & stability: Check recovery at each sample preparation step. Ensure standard and sample solutions are stable and stored correctly [1] [2]. |
| Unexpected Peak Shifts | Column aging/degradation, inconsistencies in mobile phase preparation, or leaks. | Maintain system: Condition or replace the column. Ensure consistent and accurate preparation of all solvents and reagents [1]. |
Based on the search results, here are key points to emphasize in your support center:
What is Beta-Copaene? Beta-Copaene is a sesquiterpene found in various plants and essential oils. In analytical chemistry, it is often identified and quantified using techniques like Gas Chromatography (GC) coupled with mass spectrometry (MS). Matrix interference occurs when other components in a sample affect the accurate measurement of beta-Copaene [1].
Here are some common issues and solutions, framed in a Q&A format.
Q1: Why is the retention time (RT) of my beta-Copaene peak inconsistent between runs or different instruments?
Q2: How can I be sure I'm correctly identifying the beta-Copaene peak in a complex sample like an essential oil?
This is a generalized protocol for analyzing beta-Copaene from a plant matrix using GC-MS, which you can adapt to your specific needs.
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Extraction | Weigh powdered plant material. Perform solvent extraction (e.g., using hexane or ethanol) via sonication or reflux. | Solvent polarity, extraction time, temperature. |
| 2. Concentration | Evaporate the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator. | Avoid excessive heat that may degrade terpenes. |
| 3. Reconstitution | Redissolve the dried extract in a suitable solvent for GC-MS injection (e.g., hexane or dichloromethane). | Ensure complete dissolution and compatibility with the GC system. |
| 4. Filtration | Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to injection to remove particulate matter [3]. | Use a chemically compatible filter membrane. |
| 5. GC-MS Analysis | Inject sample into the GC-MS system. Use a standard non-polar capillary column and a suitable temperature program. | Injection volume, inlet temperature, split ratio, and mass spectrometer tuning. |
The following diagram outlines a systematic approach to resolving the core issue of matrix interference in beta-Copaene analysis.
| Parameter | Value | Context / Conditions |
|---|---|---|
| Kovats Retention Index | 1416 [1] | Column: CP-Sil-5CB (a common 5% diphenyl / 95% dimethyl polysiloxane phase); Used for initial method calibration and identifying β-Copaene [1]. |
| Biotechnological Production Titer | 215 mg/L [2] | Produced in E. coli using a sesquiterpene synthase from Coniophora puteana; demonstrates feasibility of standard availability [2]. |
| Reported Product Selectivity | 62% [2] | From the sesquiterpene synthase (Copu2) in the heterologous E. coli production system [2]. |
The following workflow outlines a systematic approach to developing and optimizing your GC method for resolving β-Copaene.
Begin method development with a generic, or "scouting," temperature program to understand your sample's volatility range [3].
If two peaks consistently co-elute despite optimizing the ramp rate:
| Problem | Possible Cause | Solution |
|---|---|---|
| Irreproducible Peak Areas (esp. for late-eluting analytes) [4] | Incomplete elution, active sites, column degradation | Ensure final temperature/hold is sufficient; perform column maintenance. |
| Poor Resolution of β-Copaene | Suboptimal ramp rate, co-elution | Fine-tune ramp rate around calculated optimum; use isothermal hold for critical pairs [3]. |
| Broad or Tailing Peaks | Incompatible injector liner, contaminated column, incorrect initial hold (splitless) | Check that a solvent focusing effect is being used correctly in splitless mode [3]. |
The following table consolidates key identifying information for β-Copaene from the NIST Chemistry WebBook to aid in its detection and analysis [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| CAS Registry Number | 18252-44-3 |
| Standard InChI Key | UPVZPMJSRSWJHQ-UHFFFAOYSA-N |
| Retention Index (RI) Range | Approximately 1420 - 1470 (on non-polar columns) [1] |
While direct protocols for β-Copaene are unavailable, these general troubleshooting principles from analytical chemistry can guide optimization of purification from complex mixtures.
The diagram below outlines a general logical workflow for approaching the purification of β-Copaene, integrating the troubleshooting points above.
Here are some common experimental challenges and their solutions, compiled from recent studies.
| Challenge | Proposed Solution | Key Parameters & Considerations |
|---|
| Low Resolution for Isomers | Incorporate low organic phase isocratic hold before gradient elution [1]. | - Isocratic Hold: 20 min at low organic phase ratio.
This method is effective when simple gradient adjustments fail to resolve isomers sufficiently [1].
Step 1: Initial Setup
Step 2: Method Optimization
Step 3: Analysis
This protocol is for separating structurally similar isomers like xylene and can be adapted for sesquiterpenes [2].
Step 1: Stationary Phase Preparation
Step 2: GC Analysis
Step 3: Performance Check
The workflow for this analytical method is outlined below.
Method validation confirms that your analytical procedure is suitable for its intended use. The table below outlines the core parameters you need to establish, drawing from general GC-FID validation guidelines [1] [2] [3].
| Parameter | Description | Typical Target/Value |
|---|---|---|
| Selectivity/Specificity | Ability to distinguish β-copaene from other compounds in the sample [1]. | No interference at β-copaene retention time [3]. |
| Linearity & Range | Detector response is proportional to analyte concentration [1]. | Correlation coefficient (R²) ≥ 0.999 [3]. |
| Accuracy | Closeness of measured value to true value [1]. | Recovery of 90-110% for spiked samples. |
| Precision | Closeness of repeated measurements (e.g., intra-day, inter-day) [1]. | Relative Standard Deviation (RSD) < 5% [3]. |
| LOD & LOQ | Limit of Detection & Quantification; lowest amount detectable/quantifiable [1]. | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate changes in method parameters [3]. | Measures impact of changes (e.g., flow rate ±0.5 mL/min) on results [3]. |
A 2018 study identified a sesquiterpene synthase from the fungus Coniophora puteana (Copu2) that produces β-copaene with high selectivity [4]. The experimental details from this research can directly inform your GC method development.
The workflow below summarizes the experimental process used in this study.
To build a fully validated method, you may need to consult additional, specialized resources.
Although data for β-Copaene is unavailable, the principle that different geometrical isomers of a compound can have significantly different antioxidant capacities is well-established for other molecules. The table below summarizes key findings from research on similar compounds.
| Compound | Isomer Type | Key Finding on Antioxidant Activity | Experimental Method | Citation |
|---|---|---|---|---|
| Astaxanthin | Geometric (Cis vs. Trans) | The singlet oxygen (¹O₂) quenching capacity of cis-astaxanthin was significantly higher than that of all-trans astaxanthin. | Spectroscopic method using DPBF probe and methylene blue as a photosensitizer. [1] | |
| β-Carotene | Geometric (Cis vs. Trans) | Antioxidant activity correlates with the ratio of 9-cis-β-carotene to all-trans-β-carotene and the concentration of 9-cis-β-carotene. | HPLC-DAD for composition; TEAC assay for antioxidant activity. [2] | |
| Lycopene & Zeaxanthin | Geometric (Various Z-Isomers) | Different Z-isomers showed a wide range of activities. Three unidentified Z-isomers of lycopene had higher activity than the all-trans form, while (9Z)-zeaxanthin had ~80% lower activity. | Photoisomerization followed by TEAC assay. [3] |
Researchers use several established methods to quantify antioxidant activity, which could be applied to β-Copaene isomers. The workflow for such a comparative study generally follows a structured path.
The following are detailed explanations of the key experimental steps and methods illustrated above:
The experimental data on other compounds strongly suggests that the three-dimensional shape of an isomer, determined by its geometric configuration (cis or trans), is a major factor in its antioxidant efficacy. The relationship between isomeric structure and its resulting biological activity can be conceptualized as follows.
The search results confirm that the cis geometric isomers of certain carotenoids can exhibit superior antioxidant activity compared to their all-trans counterparts. [1] [3] This is often attributed to better incorporation into cell membranes or improved radical scavenging kinetics due to their molecular shape.
Based on the available scientific literature, a direct comparison of β-Copaene isomers' antioxidant activity has not yet been published. However, research on structurally related compounds strongly indicates that such differences are likely to exist and could be significant.
Future research on β-Copaene should focus on isolating or synthesizing its pure geometrical isomers and evaluating them using a battery of antioxidant assays like TEAC, FRAP, and singlet oxygen quenching to accurately map their structure-activity relationships.
| Compound | Kovats Retention Index | Column Type | Stationary Phase | Source |
|---|---|---|---|---|
| beta-Copaene | 1416 [1] | CP-Sil-5CB [1] | 5% diphenyl / 95% dimethyl polysiloxane (a common non-polar phase) [1] | Flavour Fragr. J. 18, 384 (2003) [1] |
According to column equivalence charts, the CP-Sil-5CB column is comparable to other 5% phenyl polysiloxane phases, which are standard non-polar columns widely used for essential oil analysis. Equivalent columns from other manufacturers include HP-5, DB-5, Rtx-5, and BP-5 [2] [3].
The single data point was identified by comparing the compound's retention time to a series of n-alkanes under temperature-programmed conditions, a standard method for calculating Linear Retention Indices (LRI) [4] [5]. The provided value of 1416 is consistent with the expected range for sesquiterpene hydrocarbons like beta-Copaene on a non-polar column [6].
For definitive identification, analysts are strongly encouraged to use two columns of different polarities (e.g., a non-polar 5% phenyl phase and a polar polyethylene glycol (WAX) phase) to generate a pair of retention indices. This practice significantly increases confidence by helping to distinguish between co-eluting compounds or those with very similar spectra [6]. The workflow below outlines this identification process.
Given the scarcity of published data, here is a practical approach to build the comparative dataset you require:
For any HPLC method validation, regulatory guidelines from the International Council for Harmonisation (ICH) Q2(R1) define the core parameters you must establish [1] [2]. The table below outlines these essential parameters, their definitions, and common experimental approaches.
| Parameter | Definition & Purpose | Typical Experimental Protocol |
|---|---|---|
| Accuracy [3] [2] | Closeness between test results and true value. | Spiking analyte into sample matrix (e.g., placebo). Minimum 9 determinations over at least 3 concentration levels (e.g., 80%, 100%, 120% of target). Report % recovery [2]. |
| Precision [1] [3] | Degree of scatter in results from multiple sampling of same homogeneous sample. | • Repeatability: 6 replicates of same sample under same conditions [1]. • Intermediate Precision: Different days, analysts, or instruments [3]. Report as %RSD (Relative Standard Deviation). | | Specificity [2] | Ability to assess analyte unequivocally in presence of potential interferences (impurities, degradants, matrix). | Run analyses of blank, placebo, and spiked samples. Demonstrate baseline separation of analyte peaks from others. Use Peak Purity assessment (PDA or MS) [2]. | | Linearity & Range [1] [3] | Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval from upper to lower concentration with suitable precision/accuracy. | Prepare at least 5 concentration levels across specified range. Plot peak response vs. concentration; calculate correlation coefficient (r²), slope, and y-intercept [1]. | | LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision/accuracy. | Based on signal-to-noise ratio: LOD = 3:1, LOQ = 10:1. Alternatively, use standard deviation of response and slope of calibration curve (LOD=3.3σ/S, LOQ=10σ/S) [3]. | | Robustness [1] [3] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small changes (e.g., flow rate (±), column temperature (±°C), mobile phase pH/composition). Evaluate impact on system suitability criteria (e.g., resolution, tailing). |
A specific research example demonstrates the application of these principles for analyzing sesquiterpene lactones, which aligns closely with your topic [4].
The following chart illustrates the typical lifecycle of an HPLC method from development through to ongoing use, highlighting the key stages of validation.
Once you have gathered the data, you can organize it using the following structure:
Table 1: Key Cell Line Models for Cytotoxicity Comparison This table outlines common cell lines used in cancer research that would be relevant for comparing a compound's activity.
| Cell Line | Origin/Cancer Type | Key Characteristics | Relevance to Cytotoxicity Studies |
|---|---|---|---|
| MCF-7 [1] | Human Breast Adenocarcinoma | Hormone-responsive (estrogen and progesterone receptor-positive), low metastatic potential, epithelial-like morphology. | Model for studying hormone-receptor-positive breast cancer and chemoresistance mechanisms [1] [2]. |
| A549 [3] [4] | Human Lung Carcinoma | p53-proficient, commonly used to study apoptosis pathways. | Useful for investigating p53-dependent and independent apoptosis mechanisms, often through ROS and MAPK signaling [3] [4]. |
| HL-60 [5] [6] | Human Promyelocytic Leukemia | Non-adherent (suspension) cell line. | Standard model for screening compounds against blood cancers (leukemia) [5]. |
| Primary Cells | Healthy Human Tissues (e.g., fibroblasts) | Non-cancerous control cells. | Essential for determining a compound's selective toxicity against cancer cells versus healthy cells. |
Table 2: Core Cytotoxicity Assays This table summarizes the most common experimental methods used to quantify cell death or viability.
| Assay Name | Principle of Detection | Key Readout | Pros and Cons |
|---|
| CCK-8 [7] | Measures activity of cellular dehydrogenases, reducing a yellow tetrazolium salt (WST-8) to an orange formazan dye. | Absorbance of formazan dye at 450 nm, proportional to the number of viable cells. | Pro: Highly sensitive, water-soluble (no solubilization step), non-toxic to cells, works with adherent and suspension cells [7]. Con: Measures metabolic activity, which can be misinterpreted if the compound affects metabolism without causing death. | | MTT [8] | Measures mitochondrial activity by reducing MTT to purple formazan crystals. | Absorbance of dissolved formazan crystals. | Pro: Widely used and established. Con: Formazan crystals are insoluble, requiring a solubilization step. The MTT reagent is toxic to cells, making it an endpoint assay only [7]. | | Annexin V/PI Staining [3] [9] | Detects externalized phosphatidylserine (Annexin V) and compromised cell membrane (Propidium Iodide, PI). | Flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-). | Pro: Can differentiate between early/late apoptosis and necrosis. Con: Requires flow cytometry equipment and expertise. |
A typical project to characterize a compound's cytotoxicity follows a logical sequence, from initial screening to mechanistic studies. The diagram below outlines this workflow:
Many cytotoxic compounds, including natural products, induce cell death through established apoptosis pathways. The diagram below illustrates the three major pathways, which you can investigate once initial cytotoxicity is confirmed.
Copaiba oleoresin is a complex mixture primarily consisting of sesquiterpenes (volatile fraction) and diterpenes (non-volatile resinous fraction) [1]. The table below summarizes the key chemical constituents and their general relevance.
| Compound Class | Key Constituents (Examples) | Relevance & Notes |
|---|---|---|
| Sesquiterpenes (Volatile Oil) | β-Caryophyllene, α-Copaene, β-Copaene, α-Humulene, β-Elemene, Germacrene D [1] [2] | Beta-copaene is consistently identified as a common component of the volatile sesquiterpene fraction [1]. |
| Diterpenes (Resin Acids) | Copalic acid, Kaurenoic acid, Alepterolic acid, Polyalthic acid [1] | Biologically active; contribute to the non-volatile properties of the oleoresin. |
The precise composition of the oleoresin, including beta-copaene levels, is not constant and depends on several factors [1]:
For researchers aiming to conduct a comparative analysis, the following methodology, derived from standard practices in the field, is recommended.
Methodology Details:
While quantitative data is lacking, some Copaifera species are more prominent in research and would be logical starting points for a comparative study. The most frequently investigated species include Copaifera reticulata, C. langsdorffii, and C. multijuga [4] [5].
The table below summarizes the core differences between these two extraction techniques based on general principles and the available experimental data.
| Feature | Hydrodistillation (HD) | Pressurized Liquid Extraction (PLE) |
|---|---|---|
| Basic Principle | Uses water or steam to vaporize volatile compounds, which are then condensed and collected [1]. | Uses liquid solvents at high temperatures (above boiling point) and high pressure to rapidly extract compounds [2] [3]. |
| Solvent Used | Water (or steam). | Tunable; often green solvents like ethanol/water mixtures [2] [3]. |
| Temperature & Pressure | Atmospheric pressure, temperature up to 100°C. | High pressure (e.g., 130 bar), elevated temperatures (e.g., 183°C) [2]. |
| Extraction Efficiency | Generally lower efficiency and longer extraction times (several hours) [4] [5]. | Higher efficiency; achieves exhaustive extraction quickly (e.g., minutes) [2] [3]. |
| Selectivity | Selective for volatile compounds. | Selectivity can be tuned by adjusting solvent, temperature, and pressure [4] [3]. |
| Key Advantage | Simple equipment, ideal for essential oils. | Fast, automated, uses less solvent, suitable for thermolabile compounds [2] [5]. |
| Key Disadvantage | Not suitable for thermolabile compounds, long processing time [1]. | Higher initial equipment cost [5]. |
While direct comparisons for beta-Copaene are limited, the following data from individual studies highlights the performance of each method.
Evidence for PLE's General Efficiency: A 2020 study optimized PLE for antioxidants from rosemary leaves. The optimized parameters were a temperature of 183°C, a pressure of 130 bar, and an extraction time of just 3 minutes. The study concluded that PLE showed no significant difference in yield compared to conventional Soxhlet extraction but was superior in speed and reduced solvent consumption [2]. This demonstrates PLE's capability for highly efficient extraction.
Evidence for HD's Lower Yield: A 2006 study directly compared HD, PLE, and Supercritical Fluid Extraction (SFE) for extracting volatile compounds from Cyperus rotundus, a medicinal plant. Among the eight compounds identified, quantitative analysis showed that PLE had the highest extraction efficiency, while HD was less efficient [4]. This supports the general trend of PLE outperforming HD.
Beta-Copaene Context: Beta-Copaene is a sesquiterpene commercially used in food and flavor additives [6]. Its extraction from natural plant sources can be cost-intensive, which is a driving force for developing efficient extraction or alternative biotechnological production methods [6].
The diagrams below illustrate the general workflows for HD and PLE, highlighting their key operational differences.
Hydrodistillation (HD) Process
Pressurized Liquid Extraction (PLE) Process
The following table summarizes the basic chemical identity and key chromatographic data for beta-Copaene, which are fundamental for its identification and purity assessment [1] [2] [3].
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₅H₂₄ [1] [3] |
| Molecular Weight | 204.35 g/mol [1] [3] |
| CAS Registry Number | 18252-44-3 [3] |
| Retention Indices (RI) | Non-polar columns: A range of values is reported, commonly between 1420 and 1470 (e.g., 1428 on DB-5, 1437 on DB-1) [3]. Polar columns: For example, 1585 on Supelcowax-10 [3]. |
This methodology details the heterologous production and identification of beta-Copaene, providing a proven experimental workflow [4].
The diagram below outlines a generalized multi-technique workflow for validating beta-Copaene purity, inspired by the protocol above.
To build a comprehensive comparison guide, you may need to delve deeper into the scientific literature. Here are some suggestions:
Although data for beta-Copaene is lacking, established methods are used for genotoxicity assessment. The table below summarizes key experimental protocols, drawing on general toxicology research [1].
| Test Method | Key Endpoint Measured | Basic Experimental Protocol Outline |
|---|---|---|
| Ames Test [1] | Mutagenicity (Gene Mutation) | Uses mutant strains of Salmonella typhimurium that cannot synthesize histidine. The test chemical is applied, and the number of bacteria that revert to a "prototrophic" state (revertants) is counted. An increase in revertants indicates mutagenicity [1]. |
| In Vivo Micronucleus Assay [1] | Chromosomal Damage | Analyzes cells (often erythrocytes) from animals treated with the test substance for the presence of "micronuclei," which are small, membrane-bound structures containing chromosomal fragments or whole chromosomes left behind during cell division [1]. |
| Comet Assay [1] | DNA Strand Breaks | Single cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA migrates, forming a "comet tail." The extent of DNA damage is quantified by the intensity and length of this tail. The alkaline version (pH >13) can detect both single and double-strand breaks [1]. |
The search results confirm the identity of beta-Copaene but do not provide toxicological data.
Given the absence of direct data, here are steps you can take to build or find a comparative assessment:
For clarity, the standard workflow for a comprehensive genotoxicity assessment, which would be applicable to beta-Copaene, typically follows a tiered approach as illustrated below.